molecular formula C11H12BrNO B581717 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde CAS No. 1375069-38-7

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B581717
CAS No.: 1375069-38-7
M. Wt: 254.127
InChI Key: IAKLFSBFDYBQIJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a versatile benzaldehyde derivative designed for advanced chemical synthesis and pharmaceutical research . This compound integrates a bromo substituent with a pyrrolidine group on a benzaldehyde scaffold, making it a valuable multi-functional building block. The aldehyde group serves as a key site for nucleophilic addition and condensation reactions, allowing for the introduction of various carbon chains. The bromo substituent at the 2-position enables pivotal cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, facilitating the construction of complex biaryl and heteroaryl systems. Concurrently, the pyrrolidin-1-yl group at the 6-position is a common pharmacophore known to enhance the biological activity and influence the pharmacokinetic properties of drug candidates . This structural motif is particularly relevant in the development of indole-derived bioactive molecules, a class of compounds with a broad spectrum of documented biological activities, including antiviral, anti-inflammatory, and anticancer properties . Researchers can leverage this chemical to synthesize novel compounds for screening against various disease targets, exploring structure-activity relationships, and developing new therapeutic agents. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Store in a cool, dry place under inert conditions. Refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

2-bromo-6-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKLFSBFDYBQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743016
Record name 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-38-7
Record name 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Strategies

ParameterOptimal Value
Brominating AgentHBr/H₂O₂ or NBS
CatalystFeBr₃ (for electrophilic)
SolventDichloromethane or BTF
Yield85–99%

Aldehyde Group Installation

The Vilsmeier-Haack reaction is frequently employed to introduce the formyl group. This involves treating the brominated intermediate with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at low temperatures (0–5°C). Alternative methods include oxidation of benzyl alcohols using DMSO-based systems, as demonstrated in the synthesis of benzaldehyde derivatives.

Vilsmeier-Haack Protocol:

  • Reagents: POCl₃ (1.2 equiv), DMF (1.5 equiv)

  • Conditions: 0–5°C, 2–4 hours

  • Workup: Quenching with ice-water, extraction with ethyl acetate

Catalytic and Solvent Optimization

Role of Catalysts in Cross-Coupling

Palladium-catalyzed cross-coupling reactions enhance efficiency in multi-step syntheses. For instance, a Suzuki-Miyaura coupling protocol using Pd(0) complexes (e.g., Pd₂(dba)₃) achieves high turnover numbers (TONs > 1,000,000) for aryl halide functionalization. In the context of this compound, morpholine and piperidine have been identified as effective catalysts for condensation reactions, improving yields from 60% to 74%.

Catalyst Screening Data:

EntryCatalystSolventAdditiveYield (%)
1PiperidineEtOH60
2MorpholineTFE4Å MS74

TFE = 2,2,2-Trifluoroethanol; 4Å MS = Molecular sieves

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., DMF, acetonitrile) favor SNAr reactions, while fluorinated alcohols (TFE) enhance catalytic activity in oxidation steps. A comparative study revealed that switching from ethanol to TFE increased yields by 14% due to improved solubility and stabilization of intermediates.

Purification and Analytical Validation

Chromatographic Techniques

Flash chromatography on silica gel with dichloromethane/hexane (80:20) is standard for isolating the target compound. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>99%), as reported for analogous benzaldehyde derivatives.

Spectroscopic Characterization

  • NMR: ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 9.8 ppm (aldehyde proton), δ 3.2–3.5 ppm (pyrrolidine CH₂), and δ 7.2–7.8 ppm (aromatic protons).

  • MS: ESI-MS shows a molecular ion peak at m/z 254.12 [M+H]⁺, consistent with the molecular formula C₁₁H₁₂BrNO .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Compounds

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that lead to the development of compounds with specific biological activities. For instance, it can be utilized in synthesizing thiosemicarbazones, which have shown promising results in biological assays against various diseases .

1.2 Biological Activity

Research has indicated that derivatives of this compound exhibit notable biological activities. For example, compounds synthesized from this aldehyde have demonstrated inhibitory effects on certain enzymes, with varying potencies based on structural modifications. A study reported that specific derivatives exhibited IC50 values indicating their effectiveness as potential therapeutic agents .

Synthetic Applications

2.1 Organic Synthesis

The compound is instrumental in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can participate in nucleophilic substitutions and coupling reactions, making it a versatile building block for constructing complex organic molecules .

2.2 Case Studies in Synthesis

A notable case study involves the synthesis of pyrrolidine-based compounds using this compound as a starting material. The synthetic pathway typically involves bromination followed by alkylation and cyclization steps to create more complex structures with potential biological activity .

Agricultural Applications

3.1 Herbicidal Activity

Recent research has identified this compound derivatives as having herbicidal properties. These compounds are being explored for their effectiveness in controlling weed populations in agricultural settings, offering a potential alternative to traditional herbicides .

3.2 Development of Agrochemicals

The compound's structure allows for the design of agrochemicals that target specific plant species while minimizing harm to non-target organisms. This specificity is crucial for sustainable agricultural practices and pest management strategies .

Data Tables

To summarize the findings related to the applications of this compound, the following tables provide insights into its biological activities and synthetic applications.

Application Area Details
Medicinal Chemistry Intermediate for drug synthesis; derivatives show enzyme inhibition
Biological Activity IC50 values range indicating potency against various targets
Synthetic Applications Versatile building block; participates in nucleophilic substitutions
Agricultural Applications Herbicidal properties; potential for targeted weed control

Mechanism of Action

The mechanism of action of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various reaction pathways. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity by binding to active sites or altering their conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde with three structurally related aldehydes:

Compound Substituent Ring Size Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Acceptors Rotatable Bonds
This compound Pyrrolidin-1-yl 5-membered C₁₁H₁₂BrNO ~254.13 (calculated) ~2.5* 2 2
2-Bromo-6-(piperidin-1-yl)benzaldehyde Piperidin-1-yl 6-membered C₁₂H₁₄BrNO 268.15 3 2 2
4-Morpholinobenzaldehyde Morpholino 6-membered C₁₁H₁₃NO₂ 191.23 ~1.5† 3 2
4-(Piperazin-1-yl)benzaldehyde Piperazin-1-yl 6-membered C₁₁H₁₅N₂O 191.26 ~0.8‡ 3 3

*Estimated based on pyrrolidine’s lower lipophilicity vs. piperidine.
†Predicted reduction due to morpholine’s oxygen atom increasing polarity.
‡Piperazine’s additional nitrogen enhances hydrophilicity.

Key Observations:

  • However, the piperidine analog exhibits higher XLogP3 (3 vs. ~2.5), suggesting greater lipophilicity, which may improve membrane permeability in drug design .
  • Electronic Effects: Pyrrolidine’s saturated ring donates electrons more efficiently than morpholine or piperazine due to its lack of electronegative heteroatoms (e.g., oxygen in morpholine). This electron-donating capacity could stabilize intermediates in condensation reactions (e.g., hydrazone formation) .
  • Hydrogen Bonding: Morpholine and piperazine derivatives have higher H-bond acceptor counts (3 vs.

Commercial and Practical Considerations

  • Availability: The discontinuation of this compound contrasts with the commercial accessibility of its piperidinyl analog (CAS 1375068-93-1) .

Biological Activity

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by a bromine atom at the 2-position and a pyrrolidine ring at the 6-position of a benzaldehyde structure. Its molecular formula is C11H12BrN, with a molecular weight of approximately 254.123 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and as a building block in medicinal chemistry.

Chemical Structure and Properties

The unique structural features of this compound contribute to its chemical reactivity and biological activity. The bromine atom enhances binding affinity through halogen bonding, while the pyrrolidine ring facilitates stable complex formation with biomolecules.

Property Value
Molecular FormulaC11H12BrN
Molecular Weight254.123 g/mol
Structural FeaturesBromine, Pyrrolidine

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Modulation : The compound has been identified as a modulator of enzyme activity, influencing biochemical pathways and cellular responses.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are still required to confirm these findings.
  • Anticancer Potential : There is ongoing research exploring its potential as an anticancer agent, particularly due to its interactions with specific cellular targets.

Case Studies

While direct case studies specifically on this compound are scarce, related compounds have been studied extensively. For instance:

  • Interaction with Cytochrome P450 Enzymes : Similar compounds have shown interactions with cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.
  • Cell Signaling Pathways : Studies indicate that compounds with similar structures can influence G-protein coupled receptors (GPCRs) and ion channels, suggesting that this compound may have comparable effects.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Enzyme Interaction Studies : The compound has demonstrated the ability to form stable complexes with proteins, which can alter enzyme activity and downstream signaling pathways.
Biological Activity Observation
Enzyme ModulationAlters activity of oxidoreductases
Antimicrobial ActivityPotential effects observed; further studies needed
Anticancer ActivityInvestigated for effects on tumor cell viability

Q & A

Advanced Question | Stability Analysis

  • Store under inert atmosphere (argon) at –20°C.
  • Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation.
  • Periodically assess purity via TLC (hexane:ethyl acetate = 3:1) .

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